molecular formula C40H64F3N9O11 B6299349 Acetyl-PHF6 amide (TFA)

Acetyl-PHF6 amide (TFA)

Cat. No.: B6299349
M. Wt: 904.0 g/mol
InChI Key: PVZQXEVBTNVRQK-YNUHNEFWSA-N
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Description

Acetyl-PHF6 amide trifluoroacetate (AcPHF6 TFA) is a tau-derived hexapeptide. It is a synthetic peptide that mimics a segment of the tau protein, which is associated with neurodegenerative diseases such as Alzheimer’s disease. The tau protein is known to form neurofibrillary tangles in the brain, contributing to the pathology of Alzheimer’s disease. AcPHF6 TFA is used in scientific research to study the aggregation properties of tau protein and to develop potential therapeutic interventions for tauopathies .

Preparation Methods

Synthetic Routes and Reaction Conditions: AcPHF6 TFA is synthesized using solid-phase peptide synthesis (SPPS). The process involves the following steps:

    Resin Swelling: The rink amide resin is swollen in dry dichloromethane (DCM) for one hour.

    Fmoc Deprotection: The resin is deprotected using 20% piperidine in dimethylformamide (DMF).

    Amino Acid Coupling: The first amino acid is loaded onto the resin using 2 equivalents of HCTU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), 4 equivalents of DIPEA (N,N-diisopropylethylamine) in 5 mL of NMP (N-methyl-2-pyrrolidone) for 2 hours.

    Capping: The resin is capped using acetic anhydride and pyridine in a 3:2 ratio.

    Peptide Chain Elongation: The peptide chain is elongated by repeated cycles of Fmoc deprotection and amino acid coupling until the desired length is achieved.

    Acetylation: The terminal free amine is acetylated using acetic anhydride and pyridine.

Industrial Production Methods: The industrial production of AcPHF6 TFA follows similar synthetic routes as described above but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: AcPHF6 TFA primarily undergoes aggregation reactions, which are crucial for studying its role in neurodegenerative diseases. The aggregation is induced by heparin and monitored using thioflavin S (ThS) fluorescence assay .

Common Reagents and Conditions:

    Heparin: Used as an inducer for aggregation.

    MOPS Buffer: 20 mM, pH 7.2, used to maintain the reaction environment.

    ThS Fluorescence Assay: Used to monitor the degree of aggregation (Ex. 436 nm and Em.

Major Products Formed: The major product formed from the aggregation of AcPHF6 TFA is amyloid fibrils, which are studied to understand the pathology of tau-related diseases .

Scientific Research Applications

AcPHF6 TFA has several scientific research applications, including:

    Chemistry: Used to study the aggregation properties of peptides and proteins.

    Biology: Helps in understanding the role of tau protein in neurodegenerative diseases.

    Medicine: Aids in the development of therapeutic interventions for Alzheimer’s disease and other tauopathies.

    Industry: Utilized in the production of research reagents and diagnostic tools

Mechanism of Action

AcPHF6 TFA exerts its effects by mimicking a segment of the tau protein, which is involved in the formation of neurofibrillary tangles. The aggregation of AcPHF6 TFA into amyloid fibrils is mediated by beta-sheet interactions between the hexapeptide motifs. These interactions lead to the stabilization of soluble oligomers, which eventually form insoluble fibrils .

Comparison with Similar Compounds

Uniqueness of AcPHF6 TFA: AcPHF6 TFA is unique due to its specific sequence and ability to mimic the tau protein’s aggregation behavior. This makes it a valuable tool for studying tauopathies and developing potential therapeutic interventions .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H63N9O9.C2HF3O2/c1-8-22(6)32(47-34(52)27(16-17-29(40)50)44-36(54)30(20(2)3)42-23(7)48)38(56)46-31(21(4)5)37(55)45-28(19-24-12-14-25(49)15-13-24)35(53)43-26(33(41)51)11-9-10-18-39;3-2(4,5)1(6)7/h12-15,20-22,26-28,30-32,49H,8-11,16-19,39H2,1-7H3,(H2,40,50)(H2,41,51)(H,42,48)(H,43,53)(H,44,54)(H,45,55)(H,46,56)(H,47,52);(H,6,7)/t22-,26-,27-,28-,30-,31-,32-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZQXEVBTNVRQK-YNUHNEFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H64F3N9O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

904.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetyl-PHF6 amide (TFA)
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Acetyl-PHF6 amide (TFA)
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Acetyl-PHF6 amide (TFA)
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Acetyl-PHF6 amide (TFA)
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Acetyl-PHF6 amide (TFA)
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Reactant of Route 6
Acetyl-PHF6 amide (TFA)

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